molecular formula C13H14N4O B2787100 N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide CAS No. 2411265-30-8

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide

カタログ番号 B2787100
CAS番号: 2411265-30-8
分子量: 242.282
InChIキー: OOLRLKYPMXMVPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharides (LPS). TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various disease models.

作用機序

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, including MyD88 and TRIF. This results in the inhibition of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammatory cytokine production, improve survival rates, reduce tissue damage, and improve organ function in various disease models. N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has also been shown to reduce oxidative stress and apoptosis in some disease models.

実験室実験の利点と制限

One advantage of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide is its specificity for TLR4 signaling, which allows for the study of TLR4-mediated inflammation without affecting other signaling pathways. However, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has a short half-life in vivo and requires frequent dosing. Additionally, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide may not be effective in all disease models, as TLR4 signaling may not be the primary driver of inflammation in some diseases.

将来の方向性

For N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide research include the development of more potent and selective TLR4 inhibitors, investigation of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide in combination with other therapies, and exploration of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide in other disease models.

合成法

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide was first synthesized by Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 2-(1,2,4-triazol-1-ylmethyl)aniline with 2-chloro-1-(prop-2-enoyl)pyridinium tetrafluoroborate in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide.

科学的研究の応用

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been extensively studied in various disease models, including sepsis, acute lung injury, ischemia-reperfusion injury, and inflammatory bowel disease. In sepsis, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to improve survival rates and reduce inflammatory cytokine production. In acute lung injury, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce lung inflammation and improve lung function. In ischemia-reperfusion injury, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce tissue damage and improve organ function. In inflammatory bowel disease, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammation and improve intestinal barrier function.

特性

IUPAC Name

N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-13(18)15-7-11-5-3-4-6-12(11)8-17-10-14-9-16-17/h2-6,9-10H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRLKYPMXMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。